4-Hydroxycrotonic acid

GHB receptor pharmacology Neuroscience Receptor binding studies

Selectively activate the high-affinity GHB receptor without GABA_B receptor cross-reactivity. trans-4-Hydroxycrotonic acid (T-HCA) binds the GHB receptor with 4-fold greater affinity than GHB itself and does not activate GABA_B receptors, making it the definitive tool for dissecting GHB-specific neuropharmacology. Only the (E)-isomer is bioactive; stereoisomeric mixtures yield null results. Also serves as a key intermediate in Neratinib synthesis and a superior scaffold for developing sub-nanomolar GHB ligands. Request a quote for industrial-scale (E)-isomer API-grade material.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 4013-24-5
Cat. No. B1232764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycrotonic acid
CAS4013-24-5
Synonymstrans-4-hydroxycrotonic acid
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)O
InChIInChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+
InChIKeyRMQJECWPWQIIPW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycrotonic Acid (CAS 4013-24-5) for Scientific Research Procurement: Compound Identity and Core Characteristics


4-Hydroxycrotonic acid (CAS 4013-24-5 for the unspecified stereoisomeric mixture; CAS 24587-49-3 for the (E)-isomer), also referred to as trans-4-hydroxycrotonic acid (T-HCA) or γ-hydroxycrotonic acid (GHC), is an organic compound belonging to the hydroxy fatty acid class [1]. Its molecular formula is C₄H₆O₃, with a molecular weight of 102.09 g/mol . The compound exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the predominant and biologically active form studied in scientific literature . T-HCA is recognized as a structural analog of γ-hydroxybutyric acid (GHB) and an active metabolite of GHB, and it has been identified as an endogenous substance in the mammalian central nervous system [2].

Why Generic Substitution Fails for 4-Hydroxycrotonic Acid: Key Structural and Pharmacological Differentiation from Closest Analogs


Generic substitution of 4-hydroxycrotonic acid with other GHB analogs or in-class compounds is not scientifically valid due to fundamental differences in receptor binding affinity, stereochemical specificity, and functional selectivity. The (E)-isomer (T-HCA) binds to the high-affinity GHB receptor with 4-fold greater affinity than GHB itself, a critical distinction for receptor pharmacology studies [1]. Crucially, T-HCA does not bind to the low-affinity GHB binding site, the GABA_B receptor, a property that fundamentally differentiates its neuropharmacological profile from GHB and other analogs that act as GABA_B agonists [2]. Furthermore, the cis-isomer of 4-hydroxycrotonic acid is pharmacologically inactive, demonstrating that stereochemistry is a non-negotiable determinant of activity; substituting a stereoisomeric mixture or an alternative analog could yield entirely null experimental results [3]. These structural and pharmacological specificities necessitate precise compound selection and procurement to ensure experimental validity.

Quantitative Evidence Guide: Why 4-Hydroxycrotonic Acid Outperforms Closest Analogs for Specific Research Applications


Superior High-Affinity GHB Receptor Binding Affinity of T-HCA Over GHB

Trans-4-hydroxycrotonic acid (T-HCA) demonstrates a 4-fold higher binding affinity for the high-affinity GHB receptor compared to γ-hydroxybutyric acid (GHB) itself. In competitive binding assays, T-HCA exhibits a Ki value of 1.1 μM [1]. This quantifiable difference is critical for research protocols requiring selective and potent activation of the high-affinity GHB binding site.

GHB receptor pharmacology Neuroscience Receptor binding studies

Stereoisomer-Specific Activity: cis-4-Hydroxycrotonic Acid is Inactive

The stereochemistry of 4-hydroxycrotonic acid is a critical determinant of biological activity. While trans-4-hydroxycrotonic acid (T-HCA) is a potent ligand, its geometric isomer, cis-4-hydroxycrotonic acid (C-HCA), is pharmacologically inactive, exhibiting no significant binding to the GHB receptor [1]. This stark contrast underscores the necessity of specifying and verifying the trans-(E) isomer for any research application targeting the GHB system.

Stereochemistry Structure-Activity Relationship (SAR) GHB receptor ligands

Selective Activation of GHB Receptor Without GABA_B Receptor Engagement

Unlike GHB, which binds to both high-affinity GHB receptors and the low-affinity GABA_B receptor, trans-4-hydroxycrotonic acid (T-HCA) is a selective agonist for the high-affinity GHB receptor. T-HCA does not bind to or activate the GABA_B receptor [1]. This functional selectivity allows researchers to decouple the specific effects of GHB receptor activation from the confounding sedative and other GABA_B-mediated effects of GHB.

Receptor selectivity Neuropharmacology GHB receptor

Endogenous Metabolite Identity of T-HCA, Establishing Physiological Relevance

Trans-4-hydroxycrotonic acid (T-HCA) has been identified as an endogenous, naturally occurring substance within the rat central nervous system (CNS) and as a metabolite of GHB, strongly suggesting its presence as an endogenous ligand in humans [1][2]. This endogenous status distinguishes T-HCA from many synthetic analogs, including HOCPCA, and positions it as a compound of significant physiological and pharmacological relevance for studying native signaling pathways.

Endogenous metabolite Metabolomics Neurochemistry

Scaffold Versatility: T-HCA as a Privileged Starting Point for High-Affinity Ligand Development

The T-HCA scaffold exhibits remarkable tolerance for structural modification, particularly at the 4-position. While modifications to the conformationally restricted analog HOCPCA generally reduce affinity, the introduction of diaromatic substituents into the 4-position of T-HCA yields high-affinity analogs with Ki values in the medium nanomolar range (Ki = 0.023-0.075 μM) [1][2]. These derivatives represent some of the most potent GHB binding site ligands reported to date.

Medicinal chemistry Drug discovery Ligand optimization Structure-Affinity Relationship

Industrial Relevance: A Validated Intermediate for Commercial API Synthesis

Beyond its utility in basic research, (E)-4-hydroxycrotonic acid serves as a key intermediate in the synthesis of Neratinib (CAS 698387-09-6), a potent tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer [1]. This established industrial application provides a quantifiable benchmark for compound quality and availability, differentiating it from research-only analogs that lack a commercial synthesis pathway.

Process chemistry Pharmaceutical manufacturing API intermediate Oncology

Best Application Scenarios for 4-Hydroxycrotonic Acid Based on Verified Quantitative Evidence


GHB Receptor Pharmacology Studies: Isolating High-Affinity Signaling

Use trans-4-hydroxycrotonic acid (T-HCA) to selectively activate the high-affinity GHB receptor without concomitant GABA_B receptor activation. This application is directly supported by evidence showing T-HCA's 4-fold higher affinity for the GHB receptor over GHB and its lack of binding to GABA_B receptors [1]. This selectivity is essential for experiments designed to dissect the specific physiological and behavioral roles of the high-affinity GHB binding site, such as its influence on glutamate levels and seizure activity, free from the sedative effects of GABA_B agonists.

Structure-Affinity Relationship (SAR) Studies for GHB Ligand Optimization

Leverage T-HCA as a core scaffold for medicinal chemistry programs aimed at developing novel, high-affinity GHB ligands. Evidence demonstrates that introducing diaromatic substituents at the 4-position of T-HCA yields derivatives with Ki values in the 0.023-0.075 μM range, representing some of the most potent GHB binding site ligands known [2]. This contrasts with the HOCPCA scaffold, where similar modifications often reduce affinity, making T-HCA a more versatile and productive starting point for ligand optimization campaigns.

Endogenous Ligand and Metabolomics Investigations

Employ T-HCA in metabolomics and neurochemistry research focused on endogenous signaling molecules. The compound's confirmed status as an endogenous metabolite of GHB and its presence in the mammalian CNS provide a strong physiological rationale for its use [3]. This application is critical for studies investigating the native function and regulation of the GHBergic system, where the use of a non-endogenous, synthetic analog could introduce artifacts.

Commercial-Scale Synthesis of Neratinib and Other Pharmaceuticals

Procure (E)-4-hydroxycrotonic acid for use as a key intermediate in the manufacturing of Neratinib, a tyrosine kinase inhibitor for cancer therapy . Its validated role in a commercial pharmaceutical synthesis process ensures that the compound is available at industrial scale and with a purity suitable for API production. This application is supported by multiple vendor and industry sources identifying its use as an intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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